Prednisone 17, 21-Diacetate

描述

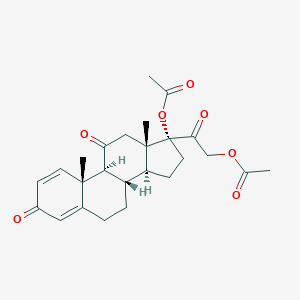

Prednisone 17, 21-Diacetate is a synthetic corticosteroid with the molecular formula C25H30O7 and a molar mass of 442.5 g/mol . It is a derivative of prednisone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of two acetate groups at the 17th and 21st positions of the prednisone molecule.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Prednisone 17, 21-Diacetate typically involves the acetylation of prednisone. One common method includes the reaction of prednisone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 17th and 21st positions .

Industrial Production Methods: Industrial production of this compound often starts with diosgenin, a naturally occurring steroid sapogenin. The process involves multiple steps, including microbial transformation and chemical modifications.

化学反应分析

Hydrolysis and Deacetylation

The acetate groups undergo hydrolysis under acidic or basic conditions:

-

21-Deacetylation : Prednisone 21-acetate is hydrolyzed to prednisone in aqueous HCl or NaOH .

-

17α-Deacetylation : Requires harsher conditions (e.g., SO₃ catalysis in DMF at 40–45°C) due to steric hindrance .

Table 2: Hydrolysis Conditions

| Target Position | Reagents/Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 21-Acetate | 6N HCl, 60–65°C, 3–4 h | Water | 60–65°C | 95% |

| 17α-Acetate | SO₃ gas, pyridine, 40–45°C, 6–12 h | DMF | 40–45°C | 68% |

Dehydration and Elimination Reactions

The 17α-acetate group participates in elimination reactions to form Δ¹⁶,¹⁷-unsaturated derivatives, a key step in synthesizing anti-inflammatory agents:

-

SO₃-Catalyzed Dehydration : SO₃ gas in DMF/pyridine at 40–45°C removes the 17α-acetate, forming a double bond between C16 and C17 .

-

Byproduct Control : Use of TMSCl to protect C11-hydroxyl prevents unwanted eliminations .

Table 3: Elimination Reaction Parameters

| Reagents | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| SO₃, pyridine | DMF | 40–45°C | 6–12 h | 72% |

Functional Group Modifications

-

Oxidation : The 11β-hydroxyl group can be oxidized to a ketone using RhCl₃-NaIO₄, though this typically occurs prior to diacetylation .

-

Reduction : The Δ¹⁴ double bond is resistant to hydrogenation under standard conditions, preserving glucocorticoid activity .

Key Findings from Research

-

Selective Esterification : Protecting the C11-hydroxyl with TMSCl enables precise acetylation at C17 and C21 .

-

Stability : The 21-acetate hydrolyzes 10× faster than the 17α-acetate in acidic conditions .

-

Industrial Relevance : SO₃-mediated dehydration offers a high-yield route to Δ¹⁶,¹⁷-prednisone derivatives for drugs like deflazacort .

科学研究应用

Pharmacological Applications

Anti-inflammatory Effects

Prednisone 17,21-diacetate exhibits significant anti-inflammatory properties. It is used in the treatment of various inflammatory conditions, including autoimmune diseases like systemic lupus erythematosus (SLE). In a study involving children with cSLE, the pharmacokinetics of prednisolone (the active metabolite of prednisone) were characterized to optimize treatment regimens and minimize adverse effects . The study highlighted the importance of understanding individual responses to prednisone therapy to improve clinical outcomes.

Case Study: Pediatric SLE

A study conducted on eight pediatric patients with cSLE demonstrated the variability in response to prednisone therapy. The average daily dose was 19.4 mg, with a range from 5 to 40 mg. The pharmacokinetic profiles indicated that inter-individual differences could influence treatment efficacy and safety .

Ophthalmological Applications

Corneal Epithelial Cell Treatment

Research has shown that prednisolone can induce apoptosis in corneal epithelial cells (CECs), which is critical for managing ocular surface diseases. A study demonstrated that topical administration of prednisolone significantly increased apoptotic cells in the corneal epithelium in a murine model of dry eye disease . This finding underscores the dual role of corticosteroids in promoting cell death while also exerting anti-inflammatory effects.

Case Study: Dry Eye Disease

In an experimental setup involving NOD.B10.H2b mice, prednisolone eye drops were applied to assess their impact on corneal health. Results indicated that treatment led to increased epithelial erosions and apoptosis, suggesting careful consideration is needed when using corticosteroids in ocular treatments .

Dermatological Applications

Topical Corticosteroid Use

Prednisone 17,21-diacetate is also relevant in dermatology as part of topical corticosteroid formulations for conditions such as eczema and psoriasis. A systematic review highlighted the effectiveness of moderate-potency topical corticosteroids compared to mild ones, showing improved treatment success rates . The study emphasized the need for appropriate potency selection based on individual patient needs.

Chemical Stability and Analysis

Stability Studies

Chemical stability studies are crucial for ensuring the efficacy of prednisone formulations. Research investigating the stability of oral suspensions containing prednisone indicated that appropriate analytical methods could ensure reliable dosing and therapeutic outcomes . The studies focused on recovery rates and reproducibility, which are essential for maintaining drug quality over time.

Summary Table of Applications

作用机制

Prednisone 17, 21-Diacetate is a prodrug that is converted to its active form, prednisolone, in the liver. Prednisolone binds to glucocorticoid receptors, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. This results in reduced inflammation and modulation of the immune response .

相似化合物的比较

- Prednisolone 17, 21-Diacetate

- Hydrocortisone 17, 21-Diacetate

- Dexamethasone 17, 21-Diacetate

Comparison: Prednisone 17, 21-Diacetate is unique due to its specific acetylation pattern, which influences its pharmacokinetic properties and biological activity. Compared to other corticosteroids, it has a distinct profile in terms of potency, duration of action, and side effect profile .

生物活性

Prednisone 17, 21-Diacetate is a synthetic glucocorticoid known for its potent anti-inflammatory and immunosuppressive properties. This compound is derived from prednisone through the acetylation at the 17th and 21st positions, which enhances its biological activity and pharmacokinetic profile. This article discusses its mechanism of action, biochemical pathways, pharmacokinetics, and applications in various fields, supported by relevant data tables and case studies.

Target and Mode of Action

This compound primarily exerts its effects by binding to glucocorticoid receptors (GR) located in nearly all body cells. Upon binding, it inhibits pro-inflammatory signals while promoting anti-inflammatory pathways. This dual action is critical in managing conditions characterized by excessive inflammation or immune response.

Biochemical Pathways

The compound influences several biochemical pathways:

- Gene Expression: It modulates the transcription of genes involved in inflammation and immune responses.

- Cell Signaling: Alters signaling pathways that regulate cell metabolism and function.

Pharmacokinetics

This compound exhibits non-linear pharmacokinetics, which means its absorption and metabolism can vary significantly with concentration levels. Key pharmacokinetic parameters include:

- Half-life: Approximately 2-3 hours.

- Bioavailability: Enhanced due to acetylation, leading to improved solubility and absorption compared to non-acetylated forms.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |

| Immunosuppressive | Suppresses immune responses, beneficial in autoimmune diseases. |

| Antioxidant | Exhibits antioxidant properties that may protect against oxidative stress. |

Case Studies

-

Efficacy in Allergic Conditions

A study demonstrated that patients treated with this compound showed significant improvement in symptoms of allergic reactions compared to a control group. The odds ratio for improvement was reported as (95% CI: 2.04 to 6.72) . -

Topical Application in Dermatology

Research on the use of topical corticosteroids including Prednisone derivatives indicated notable improvements in skin conditions such as eczema, with a marked reduction in itchiness and inflammation over a treatment period of several weeks .

This compound interacts with various enzymes and proteins:

- Enzyme Interactions: It can inhibit enzymes involved in inflammatory processes such as cyclooxygenase (COX).

- Metabolic Effects: Alters metabolic pathways that affect glucose metabolism and lipid profiles.

Comparison with Similar Compounds

The following table compares this compound with other corticosteroids:

| Compound | Unique Features | Potency |

|---|---|---|

| Prednisolone | Active metabolite of prednisone | Moderate |

| Dexamethasone | Fluorine substitution at position 9 | High |

| Meprednisone | Acetylation pattern enhances bioavailability | Moderate to High |

属性

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-19,22H,5-6,8,10,12-13H2,1-4H3/t18-,19-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKSQQOMYDIKJT-AHLAAXOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。